3-(1-Aminopropyl)aniline

Description

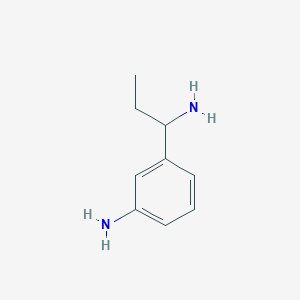

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNRDIHXXVJCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597348 | |

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133332-52-2 | |

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Aminopropyl)aniline: Properties, Synthesis, and Applications in Modern Research

This guide provides a comprehensive technical overview of 3-(1-Aminopropyl)aniline, a substituted aniline derivative of interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the practical insights relevant to laboratory work and drug development. This document is structured to provide not just data, but a foundational understanding of the molecule's behavior and utility.

Introduction: The Aniline Scaffold in Drug Discovery

Aniline and its derivatives are foundational scaffolds in modern pharmacology and materials science.[1][2] The aniline moiety is present in a wide array of approved drugs, where it often serves as a key pharmacophore for interacting with biological targets.[3] However, the metabolic fate of the aniline ring is a significant concern in drug development. Oxidation by hepatic enzymes can lead to the formation of reactive metabolites, which have been implicated in hepatotoxicity and other adverse effects.[4] This duality—functional utility versus potential toxicity—drives the exploration of substituted anilines like this compound, where modifications to the core structure can modulate both biological activity and safety profiles.[3] This guide will explore the specific characteristics of this compound, a molecule that combines the aniline core with a chiral aminopropyl side chain, presenting unique opportunities for structural and functional diversification.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the presence of a chiral center at the first carbon of the propyl chain. This results in two enantiomers, (R)- and (S)-3-(1-Aminopropyl)aniline, which can exhibit distinct pharmacological and toxicological profiles.[5] The ability to separate and characterize these enantiomers is therefore critical for any application in drug development.[6]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with an amino group at position 3 and a 1-aminopropyl group at the meta-position relative to the primary amine.

Caption: Chemical structure of this compound.

Physicochemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes key properties based on data for closely related isomers and computational predictions.[7][8]

| Property | Value | Source |

| CAS Number | 133332-52-2 | [9] |

| Molecular Formula | C₉H₁₄N₂ | [7] |

| Molecular Weight | 150.22 g/mol | [7] |

| InChIKey | NFNRDIHXXVJCJI-UHFFFAOYSA-N | [10] |

| Canonical SMILES | CCC(N)C1=CC(N)=CC=C1 | [10] |

| Calculated XLogP3 | ~1.4 - 1.5 (Isomer data) | [7][11] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 2 | [11] |

| Physical Form | Likely a liquid or low-melting solid | Inferred |

Synthesis of this compound

Proposed Synthetic Workflow

The most logical approach begins with 3-nitropropiophenone, which can be synthesized via Friedel-Crafts acylation of nitrobenzene. The subsequent steps involve the reductive amination of the ketone and the reduction of the nitro group to the aniline.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, conceptual procedure. Researchers should consult the primary literature for analogous reactions to optimize conditions.

Step 1: Reductive Amination of 3-Nitropropiophenone

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-nitropropiophenone in a suitable solvent such as methanol or ethanol.

-

Reagents: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride) and a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) is used. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed.

-

Reaction Conditions: If using catalytic hydrogenation, the vessel is purged and pressurized with hydrogen gas and heated. The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up and Isolation: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting crude product, 3-nitro-α-aminopropylbenzene, is purified by column chromatography or distillation.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.

-

Reagents: A common method for nitro group reduction is catalytic hydrogenation using a catalyst such as Pd/C under a hydrogen atmosphere.[13] Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.[14]

-

Reaction Conditions: The reaction is typically run at room temperature and monitored by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. If an acid was used, the reaction mixture is basified to deprotonate the amine, followed by extraction with an organic solvent. The solvent is then dried and evaporated to yield the final product, this compound. The product should be purified, for example, by vacuum distillation.

Spectroscopic Characterization

Definitive spectra for this compound are not publicly available. However, based on the known spectroscopic properties of anilines and alkylamines, a predicted analysis is provided below.[1][15]

-

¹H NMR: The spectrum would be complex. Key signals would include:

-

Aromatic protons in the range of 6.5-7.2 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

A multiplet for the chiral proton (CH-N) around 3.5-4.0 ppm.

-

Signals for the two sets of NH₂ protons, which may be broad and could exchange with D₂O.

-

A multiplet for the CH₂ group of the propyl chain.

-

A triplet for the terminal CH₃ group of the propyl chain.

-

-

¹³C NMR: Expected signals would include:

-

Four distinct signals for the aromatic carbons, with the carbon attached to the primary aniline amine being the most deshielded.

-

A signal for the chiral carbon (CH-N) in the 45-55 ppm range.

-

Signals for the CH₂ and CH₃ carbons of the propyl chain.

-

-

IR Spectroscopy:

-

Two distinct N-H stretching bands for the primary aniline amine in the 3350-3450 cm⁻¹ region.

-

N-H stretching bands for the aliphatic primary amine, also in the 3300-3400 cm⁻¹ range.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching bands.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 150. A key fragmentation pattern would be the loss of an ethyl group to give a fragment at m/z = 121.

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure suggests several areas of potential utility.

-

Scaffold for Medicinal Chemistry: As a substituted aniline, it can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The two primary amine groups offer differential reactivity for further functionalization.[16]

-

Chiral Building Block: The presence of a chiral center makes it a valuable building block for asymmetric synthesis, particularly for creating enantiomerically pure drug candidates.[14] The biological activity of many drugs is dependent on their stereochemistry.[5]

-

Probing Structure-Activity Relationships (SAR): In a drug discovery program, this compound could be used to probe the importance of the meta-amino group and the chiral aminopropyl side chain for binding to a biological target.

Safety, Handling, and Toxicology

No specific toxicological data for this compound is available. However, based on the known hazards of aniline and related compounds, it should be handled with care.[17][18]

-

General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[7] It is also likely to be a skin and eye irritant.[17]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Conclusion and Future Outlook

This compound is a chiral substituted aniline with potential as a versatile building block in medicinal chemistry and materials science. Its two amine groups of differing basicity and the presence of a stereocenter offer rich possibilities for chemical modification and the synthesis of novel compounds. While a lack of extensive published data necessitates careful characterization by researchers, the foundational chemistry of anilines provides a solid basis for its synthesis and application. Future research into the biological activities of its individual enantiomers could reveal interesting pharmacological properties, contributing to the ongoing effort to develop safer and more effective therapeutics.

References

-

PubChem. N-(3-aminopropyl)aniline. National Center for Biotechnology Information. [Link]

- CymitQuimica. (2024). Safety Data Sheet: 3-(3-AMINO-1-PHENYLPROPYL)ANILINE.

- Anonymous. (2015).

-

Chemicalbridge. This compound. [Link]

- Sigma-Aldrich. (2025).

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for C

- Spectrum Chemical. (2016).

-

PubChem. 4-(3-Aminopropyl)aniline. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

- YAKHAK HOEJI. (2021).

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Scientific & Academic Publishing. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1).

- Google Patents. (2011). Synthesis method of aniline compound.

- ResearchGate. (2022). Efficient synthesis of anilines.

- Benchchem. (2025). Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers.

-

PMC. (2011). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

- Google Patents. (2011). Preparation and synthesizing method of 3-aminoaniline hydrochloride.

- ResearchGate. (2021). (PDF)

-

PMC. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]

-

YouTube. (2023). Making Aniline. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

- ResearchGate. (2021). Scheme 7: (A)

-

PubChem. 3-(2-Aminopropyl)phenol. National Center for Biotechnology Information. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. news.umich.edu [news.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3-aminopropyl)aniline | C9H14N2 | CID 427260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(3-Aminopropyl)aniline | C9H14N2 | CID 21646683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 133332-52-2|this compound|BLD Pharm [bldpharm.com]

- 10. This compound,133332-52-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 11. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]

- 16. researchgate.net [researchgate.net]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

The Strategic Synthesis of 3-(1-Aminopropyl)aniline: A Gateway to Novel Compound Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(1-Aminopropyl)aniline is a critical building block in the synthesis of a diverse array of novel compounds, particularly within the pharmaceutical and materials science sectors. Its unique structural motif, featuring a chiral aminopropyl group attached to an aniline core, offers a versatile scaffold for generating molecules with significant biological activity and tailored material properties. This guide provides an in-depth exploration of the most effective synthetic strategies for obtaining this compound, with a focus on a robust two-step methodology commencing from 3'-nitropropiophenone. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss the broader implications of this compound in the development of next-generation chemical entities.

Introduction: The Significance of the Aniline Scaffold in Modern Chemistry

Aniline and its derivatives are foundational components in the development of a vast range of organic compounds.[1] They are ubiquitous structural motifs in pharmaceuticals, agrochemicals, dyes, and polymers.[1] The utility of the aniline core lies in its nucleophilic character and the ability of the aromatic ring to undergo a variety of substitution reactions, allowing for the construction of complex molecular architectures.[2]

In the realm of drug discovery, the aniline substructure is present in numerous approved therapeutic agents, including analgesics, antimicrobials, and anticancer drugs.[1][2] However, the metabolic fate of some aniline-containing drugs can be a concern, as oxidation by liver enzymes can lead to the formation of toxic metabolites.[3][4] This has driven the development of aniline analogues and bioisosteres that retain the desirable pharmacological properties while exhibiting improved safety profiles.[4] The strategic synthesis of specifically substituted anilines, such as this compound, is therefore of paramount importance for advancing medicinal chemistry.

This guide will focus on a highly practical and efficient synthetic route to this compound, providing researchers with the necessary knowledge to produce this valuable intermediate for their own discovery programs.

Strategic Synthesis of this compound

A logical and efficient pathway to this compound begins with a commercially available starting material, 3'-nitropropiophenone.[5] The synthesis can be conceptually divided into two key transformations:

-

Reductive Amination: Conversion of the ketone functionality of 3'-nitropropiophenone to a primary amine.

-

Nitro Group Reduction: Reduction of the aromatic nitro group to the corresponding aniline.

The order of these steps can be interchanged, but for practical purposes, we will focus on the sequence that offers the most straightforward purification and handling of intermediates. The chosen route involves the initial reduction of the nitro group, followed by the reductive amination of the resulting aminoketone.

Caption: Overall synthetic strategy for this compound.

Step 1: Selective Reduction of the Aromatic Nitro Group

The first transformation involves the selective reduction of the nitro group of 3'-nitropropiophenone to an amine, yielding 3'-aminopropiophenone. This is a common and well-established reaction in organic synthesis.[6]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[7][8] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.[8] Alternative reagents such as tin(II) chloride or iron in acidic media can also be employed, but catalytic hydrogenation often provides higher yields and avoids the need for stoichiometric metallic reagents and harsh acidic conditions.[7][8][9]

-

Solvent Selection: A polar protic solvent like ethanol or methanol is typically used to facilitate the dissolution of the starting material and the transfer of hydrogen to the catalyst surface.

Caption: Reduction of 3'-nitropropiophenone to 3'-aminopropiophenone.

Step 2: Reductive Amination of 3'-Aminopropiophenone

The second step involves the conversion of the ketone in 3'-aminopropiophenone to the desired primary amine of this compound. Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[10][11] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10]

Causality of Experimental Choices:

-

Amine Source: Ammonium acetate or aqueous ammonia can serve as the source of the amino group.[12] Ammonium acetate is often preferred as it also acts as a mild acid catalyst to promote imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a particularly suitable reducing agent for this transformation.[11] It is mild enough to not reduce the ketone starting material but is sufficiently reactive to reduce the iminium ion intermediate.[10][11] This selectivity is crucial for the success of the one-pot reaction. Other reducing agents like sodium triacetoxyborohydride can also be used.[11]

Caption: Reductive amination of 3'-aminopropiophenone.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound.

Materials and Equipment

-

3'-Nitropropiophenone

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply or a hydrogen generator

-

Ethanol, anhydrous

-

Ammonium acetate

-

Methanol, anhydrous

-

Sodium cyanoborohydride (NaBH3CN)

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Step-by-Step Procedure

Step 1: Synthesis of 3'-Aminopropiophenone

-

To a solution of 3'-nitropropiophenone (10.0 g, 55.8 mmol) in ethanol (200 mL) in a suitable hydrogenation vessel, add 10% Pd/C (0.5 g, 5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3'-aminopropiophenone as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3'-aminopropiophenone (assuming quantitative yield from the previous step, ~8.3 g, 55.8 mmol) in anhydrous methanol (250 mL).

-

Add ammonium acetate (43.0 g, 558 mmol, 10 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (4.2 g, 67.0 mmol, 1.2 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose any remaining NaBH3CN.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

-

Basify the aqueous layer to pH > 10 with 1M NaOH.

-

Extract the product into dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity (by NMR/LC-MS) |

| 1 | Nitro Reduction | H₂, Pd/C | >95% | >95% |

| 2 | Reductive Amination | NH₄OAc, NaBH₃CN | 70-85% | >98% |

Applications in Novel Compound Synthesis

This compound is a valuable precursor for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science.

-

Pharmaceutical Applications: The primary amine and the aniline nitrogen can be selectively functionalized to generate libraries of compounds for screening against various biological targets. The chiral center at the aminopropyl group introduces stereoisomerism, which can be crucial for optimizing drug-receptor interactions. This scaffold is particularly interesting for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where an aromatic amine is a key pharmacophoric element.

-

Materials Science: The diamine nature of this compound makes it a suitable monomer for the synthesis of novel polymers, such as polyamides and polyimides, with tailored thermal and mechanical properties. The aniline moiety can also be used to create electroactive polymers or functional coatings.

Conclusion

The synthesis of this compound via a two-step sequence of nitro group reduction and reductive amination is a robust and efficient method for obtaining this valuable building block. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their efforts to discover and develop novel chemical entities with significant scientific and commercial potential. The versatility of the this compound scaffold ensures its continued importance in the ever-evolving landscape of chemical synthesis.

References

- CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride - Google P

-

Reductive amination of 3: synthesis of the 2,3-diaminopropanol... - ResearchGate. (URL: [Link])

- EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n ...

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])

-

Reductive Amination - Chemistry Steps. (URL: [Link])

- CN102180800A - Synthesis method of aniline compound - Google P

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Reduction of nitro compounds - Wikipedia. (URL: [Link])

-

The reaction scheme in the reductive amination of propiophenone with... - ResearchGate. (URL: [Link])

-

Efficient synthesis of anilines a, The development of aryl C–H primary... - ResearchGate. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem - NIH. (URL: [Link])

-

N-(3-aminopropyl)aniline | C9H14N2 | CID 427260 - PubChem - NIH. (URL: [Link])

-

Synthesis of isopropyl aniline (imine) - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

The Role of (3-Aminopropyl)silanetriol in Pharmaceutical Research and Development. (URL: [Link])

-

Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones - MDPI. (URL: [Link])

-

Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])

-

Industrial Applications of Aniline - Periodical by Knowde. (URL: [Link])

-

Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

3-Aminoacetanilide - Wikipedia. (URL: [Link])

Sources

- 1. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 3. news.umich.edu [news.umich.edu]

- 4. cresset-group.com [cresset-group.com]

- 5. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Introduction: Unveiling 3-(1-Aminopropyl)aniline, a Versatile Chiral Building Block

An in-depth technical guide to 3-(1-Aminopropyl)aniline (CAS Number: 133332-52-2) for researchers, scientists, and drug development professionals.

This compound is a substituted aromatic amine that presents a unique combination of structural features, positioning it as a molecule of significant interest for chemical synthesis and drug discovery. As a derivative of aniline, it belongs to a class of compounds that are foundational to the development of numerous dyes, polymers, and pharmaceuticals.[1][2] The aniline scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs.[3]

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a robust synthetic pathway, analytical methodologies for characterization and quality control, and a discussion of its potential applications. Special emphasis is placed on its role as a bifunctional building block, featuring a primary aromatic amine and a chiral secondary aliphatic amine, which together offer a rich platform for constructing complex molecular architectures.

Section 1: Core Physicochemical and Structural Properties

This compound, registered under CAS number 133332-52-2, is a distinct chemical entity whose utility is fundamentally derived from its molecular structure.[4] The molecule incorporates a benzene ring substituted at the meta-position with a 1-aminopropyl group. This arrangement results in a chiral center at the first carbon of the propyl chain, meaning the compound can exist as two distinct enantiomers.

The presence of two amine groups with different basicities and nucleophilicities—a primary aromatic amine and a secondary alkylamine—is a key feature. This differential reactivity allows for selective chemical modifications, making it a versatile intermediate in multistep syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133332-52-2 | [4][5][6] |

| Molecular Formula | C₉H₁₄N₂ | [7] |

| Molecular Weight | 150.22 g/mol | [7] |

| Appearance | Predicted: Colorless to yellow or brown liquid | Inferred from Aniline[2] |

| Purity (Typical) | ≥95% | |

| Common Synonyms | 3-(1-aminopropyl)benzenamine | N/A |

Section 2: Synthesis and Manufacturing Pathway

While multiple synthetic routes to aniline derivatives exist, a highly efficient and logical pathway to this compound is through the reductive amination of 3'-aminopropiophenone. This common and reliable transformation in organic chemistry directly installs the amine group by forming an imine intermediate, which is then reduced in situ.

The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting material, 3'-aminopropiophenone. The reaction can be performed under relatively mild conditions, often using sodium cyanoborohydride or a similar reducing agent, which is selective for the protonated imine over the ketone, thereby minimizing side reactions. An alternative, "greener" approach involves catalytic hydrogenation.

Experimental Protocol: Reductive Amination of 3'-Aminopropiophenone

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a solution of 3'-aminopropiophenone (1.0 eq) in methanol (MeOH), add ammonium acetate (approx. 10 eq). Stir the mixture at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Imine Formation: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the intermediate.

-

Workup: Quench the reaction by the slow addition of water. Reduce the volume of the solvent under vacuum. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Section 3: Spectroscopic and Analytical Characterization

Rigorous structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, verified spectrum for this specific compound is scarce, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

A triplet corresponding to the terminal methyl (-CH₃) protons.

-

A multiplet for the methylene (-CH₂-) protons.

-

A quartet for the methine (-CH-) proton, coupled to both the methyl and methylene groups.

-

Distinct signals in the aromatic region (approx. 6.5-7.2 ppm) characteristic of a 1,3-disubstituted benzene ring.

-

Broad singlets for the amine protons (-NH₂ and -NH-), which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would differentiate the aliphatic carbons from the six aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| -CH₃ | ~0.9 (t) | ~10-15 |

| -CH₂- | ~1.7 (m) | ~30-35 |

| -CH- | ~3.5 (q) | ~55-60 |

| Ar-C (quaternary) | N/A | ~145-150 |

| Ar-C (CH) | ~6.5 - 7.2 (m) | ~110-130 |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:

-

N-H Stretching: A pair of medium peaks around 3350-3450 cm⁻¹ for the primary aromatic amine (asymmetric and symmetric stretching) and a single peak for the secondary amine.[8]

-

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₉H₁₄N₂), the expected exact mass is approximately 150.1157 Da.[7] Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 150.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile scaffold in medicinal chemistry and materials science. The aniline moiety is a known pharmacophore, but it can also present metabolic liabilities, sometimes leading to toxicity.[9][10] The design of aniline derivatives is a key strategy to mitigate these risks while fine-tuning pharmacological properties.[10]

As a Bifunctional Intermediate

The molecule's two distinct amine groups allow for orthogonal chemical strategies.

-

Aromatic Amine: The primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, sulfonylation, and C-N cross-coupling reactions, to build complex structures.[11]

-

Alkyl Amine: The secondary amine on the propyl chain provides a second handle for modification, often used to attach solubilizing groups, pharmacophores, or linkers for bioconjugation. The propyl chain itself acts as a flexible spacer, which can be critical for optimizing ligand-receptor binding interactions.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Laboratory determination of aniline (CAS: 62-53-3) - Analytice [analytice.com]

- 3. researchgate.net [researchgate.net]

- 4. arctomsci.com [arctomsci.com]

- 5. 133332-52-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound,133332-52-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. N-(3-aminopropyl)aniline | C9H14N2 | CID 427260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. news.umich.edu [news.umich.edu]

- 10. cresset-group.com [cresset-group.com]

- 11. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

The Untapped Potential of 3-(1-Aminopropyl)aniline: A Technical Guide for Medicinal Chemists

Abstract

The aniline scaffold remains a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutics across a spectrum of diseases.[1][2] While often associated with potential metabolic liabilities, strategic substitution of the aniline ring can yield compounds with enhanced pharmacological profiles and target selectivity.[1] This technical guide delves into the untapped potential of a specific, yet underexplored, aniline derivative: 3-(1-Aminopropyl)aniline. Possessing a unique combination of a meta-substituted aromatic core and a chiral aminoalkyl side chain, this molecule presents a compelling starting point for the development of next-generation therapeutics. This document will explore the rationale behind its potential applications, propose robust synthetic strategies, and outline future research directions for drug development professionals.

Introduction: Deconstructing the Promise of a Unique Scaffold

The therapeutic potential of any small molecule is intrinsically linked to its three-dimensional structure and the intricate dance of its functional groups with biological targets. In this compound, we encounter a confluence of three key structural features, each with significant implications for its medicinal chemistry applications:

-

The Aniline Core: A well-established pharmacophore present in a multitude of approved drugs.[3] Its aromatic nature allows for π-π stacking interactions, while the amino group can act as a hydrogen bond donor or a basic center.

-

Meta-Substitution Pattern: The placement of the aminopropyl group at the meta-position of the aniline ring is of particular interest. This substitution pattern is prevalent in a number of successful drugs, particularly in the fields of oncology and neuroscience, where it can optimally orient other functionalities for target engagement.[4][5]

-

Chiral (1-Aminopropyl) Side Chain: The presence of a stereocenter in the aminopropyl side chain introduces the critical element of chirality. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one often being significantly more potent or having a better safety profile than the other.[6][7][8]

This guide will systematically explore the potential of this compound by dissecting the known roles of these structural motifs in medicinal chemistry and then synthesizing this information to predict its most promising therapeutic applications.

The Strategic Advantage of Meta-Substitution in Aniline Scaffolds

The substitution pattern on an aniline ring profoundly influences its electronic properties, lipophilicity, and spatial arrangement of substituents, all of which are critical determinants of pharmacological activity. While ortho- and para-substituted anilines have been extensively explored, meta-substitution offers distinct advantages in drug design.

In many receptor-ligand interactions, the meta-position serves as a crucial anchor point, directing other substituents towards specific binding pockets. This is exemplified in a number of kinase inhibitors and central nervous system (CNS) active agents where the meta-substituent is key to achieving desired potency and selectivity. For instance, the meta-substituted aniline motif is a key feature of several 5-HT6 receptor antagonists developed as potential treatments for cognitive disorders.[5]

The following diagram illustrates the general concept of how a meta-substituent can orient a secondary pharmacophore for optimal target interaction.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. ijirset.com [ijirset.com]

- 8. Role of Chirality in Drugs: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 3-(1-Aminopropyl)aniline in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Unique Building Block

In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, aniline and its derivatives have long been cornerstones, providing a gateway to a multitude of heterocyclic systems and pharmacologically active agents. This guide focuses on a particularly intriguing yet underexplored derivative: 3-(1-Aminopropyl)aniline. Its unique structural feature—a chiral aminopropyl group at the meta position—presents a distinct set of synthetic opportunities and challenges, making it a valuable tool for researchers in medicinal chemistry and materials science.

The presence of two distinct amino groups—a primary aliphatic amine and an aromatic amine—with different basicities and nucleophilicities, allows for chemoselective reactions. Furthermore, the inherent chirality of the 1-aminopropyl substituent offers a handle for the synthesis of enantiomerically pure target molecules, a critical consideration in modern drug development. This guide will provide an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, offering both theoretical insights and practical, field-proven protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | Calculated |

| Molecular Weight | 150.22 g/mol | Calculated |

| CAS Number | 133332-52-2 | Commercial Supplier Data |

| Appearance | Pale yellow to brown liquid (predicted) | Inferred from similar anilines |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | Inferred from structural similarity |

Spectroscopic Characterization (Representative Data)

While specific spectral data for this compound is not widely published, the following represents expected spectral characteristics based on its structure and data from the closely related isomer, N-(3-aminopropyl)aniline.[1] Researchers should always perform their own analytical characterization for confirmation.

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.0-7.2 (m, 1H, Ar-H): Aromatic proton.

-

δ 6.5-6.8 (m, 3H, Ar-H): Aromatic protons.

-

δ 3.5-3.7 (m, 1H, -CH(NH₂)-): Methine proton of the aminopropyl group.

-

δ 2.8-3.0 (br s, 2H, -NH₂): Protons of the aromatic amino group.

-

δ 1.5-1.8 (m, 2H, -CH₂-): Methylene protons of the propyl group.

-

δ 1.2-1.4 (br s, 2H, -CH(NH₂)-): Protons of the aliphatic amino group.

-

δ 0.9-1.1 (t, 3H, -CH₃): Methyl protons of the propyl group.

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 145-148 (C): Aromatic carbon attached to the amino group.

-

δ 138-140 (C): Aromatic carbon attached to the aminopropyl group.

-

δ 128-130 (CH): Aromatic CH.

-

δ 115-120 (CH): Aromatic CH.

-

δ 112-115 (CH): Aromatic CH.

-

δ 50-55 (CH): Methine carbon of the aminopropyl group.

-

δ 30-35 (CH₂): Methylene carbon of the propyl group.

-

δ 10-15 (CH₃): Methyl carbon of the propyl group.

IR (predicted, thin film, cm⁻¹):

-

3450-3250 (N-H stretch): Two distinct bands for the primary aromatic and aliphatic amines.

-

3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching.

-

2980-2850 (C-H stretch, aliphatic): Aliphatic C-H stretching.

-

1620-1580 (C=C stretch, aromatic): Aromatic ring stretching.

-

1620-1550 (N-H bend): Amine scissoring vibration.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its two amino groups and the nucleophilic character of the aniline ring. The aromatic amine is a weaker base and less nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. This difference allows for selective functionalization.

Caption: Reactivity map of this compound.

Application in Heterocyclic Synthesis: The Gateway to Quinolines

The aniline moiety is a classic precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. The Skraup-Doebner-von Miller reaction and its variations provide a robust method for this transformation.

The Skraup-Doebner-von Miller Quinoline Synthesis

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2] The mechanism proceeds via a conjugate addition of the aniline to the enone, followed by cyclization and subsequent oxidation to the aromatic quinoline.[3]

Caption: Workflow for the Skraup-Doebner-von Miller reaction.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol is a representative example adapted from established procedures for the synthesis of quinolines from anilines.[4]

Objective: To synthesize 7-(1-aminopropyl)-2-methylquinoline.

Materials:

-

This compound (1.0 eq, 1.50 g)

-

Crotonaldehyde (1.2 eq, 0.99 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Arsenic(V) oxide (As₂O₅) as an oxidizing agent

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

-

Cool the flask in an ice bath and slowly add concentrated HCl (5 mL) with stirring.

-

To this acidic solution, add crotonaldehyde (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, add arsenic(V) oxide (1.5 eq) in one portion.

-

Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).

-

Carefully neutralize the mixture with 10% NaOH solution until it is basic (pH > 10).

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine) to yield the desired quinoline derivative.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting aniline and the appearance of a new, typically UV-active, spot corresponding to the quinoline product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Building Tetrahydroisoquinoline Scaffolds: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5] While this compound is not a β-arylethylamine itself, its derivatives can be. For instance, acylation of the aliphatic amine followed by reduction would yield a secondary amine that, if the acyl group contained an aromatic ring, could be a substrate for this reaction. A more direct application involves using the aniline nitrogen as the nucleophile in an intramolecular cyclization if the aminopropyl side chain is appropriately modified.

A plausible synthetic route would involve the reductive amination of 3-aminobenzaldehyde with an appropriate amino alcohol, followed by a Pictet-Spengler reaction.

Conceptual Workflow: Pictet-Spengler Synthesis

Caption: Key steps in the Pictet-Spengler reaction.

Experimental Protocol: A Representative Pictet-Spengler Reaction

This protocol describes the synthesis of a tetrahydroisoquinoline from a generic β-phenylethylamine, illustrating the conditions that would be applicable to a suitably derived substrate from this compound.[6][7]

Objective: To synthesize a 1-substituted tetrahydroisoquinoline.

Materials:

-

β-(3-Aminophenyl)ethylamine derivative (1.0 eq)

-

Aldehyde (e.g., acetaldehyde) (1.1 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the β-(3-aminophenyl)ethylamine derivative (1.0 eq) in anhydrous DCM (0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

-

Add the aldehyde (1.1 eq) to the solution at room temperature.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired tetrahydroisoquinoline.

Trustworthiness of the Protocol: The formation of the iminium ion intermediate is crucial and is favored by acidic conditions. The electron-donating nature of the amino group on the phenyl ring facilitates the intramolecular electrophilic aromatic substitution. The workup with a mild base is essential to neutralize the acid and allow for the extraction of the amine product.

The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] To utilize this compound in this reaction, it would first need to be N-acylated at the aliphatic amino group with a suitable acyl chloride, followed by a reaction with an appropriate carbonyl compound to form a β-phenylethylamide derivative.

Reaction Causality:

The reaction is driven by the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The presence of electron-donating groups on the aniline ring, such as the amino group, enhances the nucleophilicity of the ring and facilitates the cyclization.[10]

Experimental Protocol: N-Acylation and Subsequent Bischler-Napieralski Cyclization

This two-step protocol provides a conceptual framework for synthesizing a dihydroisoquinoline derivative starting from this compound.

Step 1: N-Acylation of the Aliphatic Amine

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Slowly add the desired acyl chloride (e.g., phenylacetyl chloride, 1.05 eq) dropwise.

-

Stir at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the N-acylated product.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the N-acylated intermediate from Step 1 in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and carefully pour it onto a mixture of ice and concentrated ammonia.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify by column chromatography to yield the dihydroisoquinoline.[10]

Medicinal Chemistry Perspective: A Scaffold for Drug Discovery

Aniline and its derivatives are prevalent in many approved drugs. However, the aniline moiety is also considered a "structural alert" in drug discovery, as it can be metabolically oxidized to form reactive quinone-imine intermediates, leading to potential toxicity.[11] The strategic modification of the aniline core, as offered by this compound, provides medicinal chemists with opportunities to mitigate these metabolic liabilities while retaining or enhancing biological activity.[12] The meta-substitution pattern is particularly interesting as it can orient functional groups into different regions of a target protein's binding site compared to the more common para-substituted anilines.[13] The aminopropyl side chain can be further functionalized to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

Conclusion

This compound is a building block with significant untapped potential. Its dual amine functionality and inherent chirality offer a rich platform for the synthesis of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties and reactivity, with a focus on its application in the synthesis of quinolines and isoquinoline-related scaffolds. The detailed protocols, grounded in established chemical principles, serve as a practical starting point for researchers looking to incorporate this versatile molecule into their synthetic programs. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery and materials science, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing these fields.

References

-

Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Available at: [Link]

-

RSC Publishing. (2021). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

RSC Publishing. (2019). De novo three-component synthesis of meta-substituted anilines. Organic Chemistry Frontiers. Available at: [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Available at: [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. Available at: [Link]

-

J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific LLC. Available at: [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

-

Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. Available at: [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

-

PubMed. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed. Available at: [Link]

-

ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]

-

Nature. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature. Available at: [Link]

-

PubChem. (n.d.). N-(3-aminopropyl)aniline. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. N-(3-aminopropyl)aniline | C9H14N2 | CID 427260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. news.umich.edu [news.umich.edu]

- 12. cresset-group.com [cresset-group.com]

- 13. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1-Aminopropyl)aniline

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Forward: The structural elucidation of novel or complex organic molecules is the bedrock of modern chemical research and pharmaceutical development. While a wealth of spectroscopic data exists for common scaffolds, specific isomers and derivatives often require a first-principles approach to their characterization. This guide addresses the spectroscopic analysis of 3-(1-Aminopropyl)aniline, a molecule featuring a chiral center, an aromatic primary amine, and an aliphatic primary amine.

As of the date of this publication, a comprehensive, publicly available experimental dataset for this specific molecule is not readily accessible. Therefore, this whitepaper adopts a predictive and pedagogical approach. By leveraging established spectroscopic principles and drawing direct comparisons to structurally related analogs, we will construct a detailed, expected spectroscopic profile for this compound. This methodology not only provides a robust framework for researchers working with this specific compound but also serves as a practical guide to spectroscopic prediction and interpretation for any novel substituted aniline.

Molecular Structure and Functional Group Analysis

This compound possesses a unique combination of features that will manifest distinctively across different spectroscopic techniques. A foundational understanding of its structure is paramount for accurate spectral assignment.

The molecule can be deconstructed into three key components:

-

A meta-substituted Aniline Ring: The aromatic primary amine (-NH₂) governs the electronic properties of the phenyl ring and will produce characteristic signals. The meta substitution pattern will dictate the splitting of aromatic proton signals.

-

An Aliphatic Aminopropyl Side Chain: This chiral side chain introduces several distinct aliphatic signals and a primary aliphatic amine group, which has different spectroscopic characteristics from its aromatic counterpart.

-

A Chiral Center: The carbon atom bonded to the phenyl ring, the ethyl group, and the aliphatic amino group (Cα) is a stereocenter. This chirality can lead to magnetic non-equivalence (diastereotopicity) for adjacent protons, a crucial detail for NMR analysis.

Below is the annotated structure of this compound, with carbons and protons labeled for subsequent spectroscopic discussion.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The causality behind ¹H NMR is the magnetic environment of each proton. Protons near electronegative atoms (like nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield). Protons on adjacent carbons cause "splitting" of signals into multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Analog Comparison |

|---|---|---|---|---|

| ~7.10 | t (triplet) | 1H | H5 | The aromatic proton between two other protons. Analogous to the triplet around 7.0-7.1 ppm in 3-ethylaniline.[1] |

| ~6.55 - 6.70 | m (multiplet) | 3H | H2, H4, H6 | These protons are ortho and para to the electron-donating -NH₂ group, shifting them upfield. Their signals will likely overlap. Aniline itself shows signals in this region.[2] |

| ~3.80 | br s (broad) | 2H | Ar-NH₂ | Aromatic amine protons are often broad and appear in this region. Signal will disappear upon D₂O exchange. |

| ~3.65 | t (triplet) | 1H | Hα (methine) | This benzylic proton is deshielded by both the aromatic ring and the adjacent aliphatic amine. Its signal is split by the two Hβ protons. Based on 1-phenylpropan-1-amine.[3] |

| ~1.70 | m (multiplet) | 2H | Hβ (methylene) | These protons are adjacent to the chiral center (Hα) and are diastereotopic, meaning they are magnetically non-equivalent. They will split each other and also be split by Hα and Hγ, resulting in a complex multiplet. |

| ~1.55 | br s (broad) | 2H | Cα-NH₂ | Aliphatic amine protons are typically broad and appear further upfield than aromatic ones. Signal will disappear upon D₂O exchange. |

| ~0.85 | t (triplet) | 3H | Hγ (methyl) | The terminal methyl group protons will be split into a triplet by the two adjacent Hβ protons. Based on 1-phenylpropan-1-amine.[3] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In ¹³C NMR, the chemical shift of each carbon is determined by its hybridization and electronic environment. Carbons bonded to nitrogen are deshielded, and aromatic carbons show characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Shift (δ, ppm) | Assignment | Rationale & Analog Comparison |

|---|---|---|

| ~147.0 | C3 | Aromatic carbon bonded to the electron-donating -NH₂ group, highly shielded. Similar to C-NH₂ in aniline and 3-ethylaniline.[4] |

| ~145.5 | C1 | Aromatic carbon bonded to the aminopropyl side chain. This is a quaternary carbon. |

| ~129.5 | C5 | Aromatic C-H. Based on the corresponding carbon in 3-ethylaniline.[4] |

| ~117.0 | C6 | Aromatic C-H ortho to the alkyl substituent. |

| ~115.0 | C4 | Aromatic C-H para to the alkyl substituent and ortho to the -NH₂. |

| ~113.5 | C2 | Aromatic C-H ortho to the -NH₂ group, showing significant shielding. |

| ~58.0 | Cα | Aliphatic carbon bonded to both a nitrogen and the phenyl ring. Deshielded. Based on 1-phenylpropan-1-amine.[3] |

| ~29.0 | Cβ | Aliphatic methylene carbon. |

| ~11.0 | Cγ | Aliphatic terminal methyl carbon. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the tube and gently invert several times to ensure complete dissolution.

-

Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition: a. Acquire a standard one-pulse ¹H spectrum. b. Set the spectral width to cover a range of -1 to 12 ppm. c. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. d. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use a 45-degree pulse angle and a relaxation delay of 2 seconds. d. Co-add 1024 scans or more, as the ¹³C nucleus is less sensitive.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet center peak at 77.16 ppm. d. Integrate the peaks in the ¹H spectrum.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. The key insight is that different bond types (e.g., N-H, C-H, C=C) absorb infrared radiation at characteristic frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

|---|---|---|---|

| 3450 - 3300 | Medium | N-H Stretch | Two distinct peaks expected for the aromatic primary amine (-ArNH₂) symmetric and asymmetric stretches. Aromatic amines absorb at slightly higher frequencies than aliphatic ones.[5] |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Overlapping symmetric and asymmetric stretches from the aliphatic primary amine (-C-NH₂). These are often broader due to hydrogen bonding. |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H stretching vibrations from the phenyl ring. |

| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H symmetric and asymmetric stretching from the propyl group. |

| ~1620 | Strong | N-H Bend | Scissoring vibration of the primary amine groups. This is a very characteristic peak for primary amines.[5] |

| 1600 & 1500 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. The presence of two distinct peaks is characteristic of a substituted benzene ring. |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic C-N stretching vibration. This band is typically strong in aromatic amines. |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic C-N stretching vibration. |

| 800 - 690 | Strong, Broad | N-H Wag & C-H Bend | Out-of-plane N-H wagging (broad) and aromatic C-H out-of-plane bending, which is indicative of the 1,3- (meta) substitution pattern. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: a. Place one to two drops of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: a. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. b. Co-add 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: a. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. b. Use the software to label the peaks corresponding to the major vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides structural clues based on fragmentation patterns. The "Nitrogen Rule" is a key principle: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Molecular Formula: C₉H₁₄N₂

-

Molecular Weight: 150.22 g/mol

-

Predicted Molecular Ion (M⁺•): m/z = 150. This odd mass is consistent with the Nitrogen Rule (two nitrogen atoms, an even number, would typically give an even mass, but the rule is for odd numbers of nitrogen giving odd masses. Let's re-verify. C9H14 = 122. N2=28. Total = 150. The rule states an odd number of nitrogens gives an odd molecular ion peak. An even number of nitrogens gives an even molecular ion peak. 150 is even, which is consistent with two nitrogen atoms).

Predicted Fragmentation Pathways

The most likely fragmentation pathways involve cleavage at bonds that are alpha (α) to the nitrogen atoms or the aromatic ring, as this leads to the formation of stable carbocations or radical cations.

-

Alpha-Cleavage (Major Pathway): The bond between Cα and Cβ is weak and its cleavage is highly favorable, as it results in a resonance-stabilized iminium cation.

-

Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺ → m/z = 121. This is predicted to be a very prominent, if not the base, peak.

-

-

Benzylic Cleavage: Although the same as the above alpha-cleavage, this term emphasizes the stability imparted by the ring.

-

Loss of Ammonia: Cleavage within the side chain can lead to the loss of the aliphatic amine group.

-

Loss of ammonia (•NH₃): [M - 17]⁺ → m/z = 133.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like anilines.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: a. Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). b. Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. Set the injector temperature to 250°C. c. Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. d. Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

MS Method: a. Ionization Mode: Use Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 40 to 400. c. Source Temperature: Set to 230°C. d. Transfer Line Temperature: Set to 280°C.

-

Data Analysis: a. Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-systems and heteroatoms. Aniline is a classic chromophore.

-

Rationale: The aniline chromophore contains a benzene ring conjugated with the lone pair of electrons on the aromatic nitrogen. This conjugation lowers the energy gap for π → π* transitions, shifting the absorbance to a longer wavelength (a bathochromic shift) compared to benzene.

-

Predicted λmax: Aniline in a non-polar solvent typically shows two main absorption bands.[6]

-

Primary Band: Around 230-240 nm.

-

Secondary Band (B-band): A fine-structured band around 280-290 nm.

-

-

The aminopropyl substituent is an auxochrome that is not directly conjugated to the ring, so it is expected to have only a minor effect, perhaps causing a slight bathochromic shift of a few nanometers.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: a. Prepare a stock solution of this compound in spectroscopic grade ethanol or hexane (~1 mg/mL). b. Perform a serial dilution to prepare a final concentration of ~0.01 mg/mL. The final absorbance should ideally be between 0.1 and 1.0 AU.

-

Instrument Setup: a. Use a dual-beam spectrophotometer. b. Fill two matched quartz cuvettes with the pure solvent (ethanol or hexane). c. Place the cuvettes in the reference and sample holders and run a baseline correction from 400 nm down to 200 nm.

-

Spectrum Acquisition: a. Replace the solvent in the sample cuvette with the dilute analyte solution. b. Scan the spectrum from 400 nm to 200 nm.

-

Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax).

Chiral Analysis

The presence of a stereocenter at Cα means that this compound exists as a pair of enantiomers. Standard spectroscopic techniques cannot differentiate between enantiomers. Therefore, if the sample is a result of asymmetric synthesis or chiral resolution, its enantiomeric purity must be determined.

-

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often highly effective for separating the enantiomers of primary amines.

-

Alternative Technique: NMR spectroscopy using a chiral solvating agent (e.g., (R)-(+)-18-crown-6-tetracarboxylic acid) or by derivatizing with a chiral auxiliary (e.g., Mosher's acid chloride) to form diastereomers, which are distinguishable by NMR.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. This guide provides a robust, predictive framework for its analysis. The key identifying features will be the distinct signals for two different primary amine groups in the IR and ¹H NMR spectra, the characteristic meta-substituted pattern in the aromatic region of the ¹H NMR, and the highly diagnostic base peak at m/z 121 in the mass spectrum resulting from alpha-cleavage. By following the detailed protocols and interpretative logic presented herein, researchers can confidently elucidate and verify the structure of this and other similarly complex aromatic amines.

References

-

Kaur, H. (2007). Spectroscopy. Pragati Prakashan. Referenced in "Aniline (data page)," Wikipedia. [Link]

-

PubChem. (n.d.). 1-Phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Aniline, 3-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Ethylaniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Homework.Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Retrieved January 22, 2026, from [Link]

Sources

- 1. 3-ETHYLANILINE(587-02-0) 1H NMR spectrum [chemicalbook.com]

- 2. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ETHYLANILINE(587-02-0) 13C NMR [m.chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. Aniline (data page) - Wikipedia [en.wikipedia.org]

The Strategic Role of 3-(1-Aminopropyl)aniline in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Aniline Moiety and the Quest for Superior Drug Candidates

The aniline scaffold, a simple benzene ring bearing an amino group, is a cornerstone in medicinal chemistry, present in a significant portion of approved drugs and clinical candidates.[1] Its prevalence stems from its synthetic versatility and its ability to form key interactions—such as hydrogen bonds—with biological targets.[1] However, the aniline moiety is not without its challenges. It is often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[2] These metabolites can cause idiosyncratic adverse drug reactions, posing a significant hurdle in late-stage drug development.[2]